Cas no 1505192-70-0 (3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid)

3-(5-Bromofuran-2-yl)-3-hydroxypropanoic acid is a brominated furan derivative featuring a hydroxypropanoic acid side chain, making it a versatile intermediate in organic synthesis. Its key structural attributes include a reactive bromine substituent on the furan ring, which facilitates further functionalization via cross-coupling reactions, and a hydroxyl group that enhances its utility in chiral synthesis or derivatization. The carboxylic acid moiety provides additional reactivity for amidation or esterification. This compound is particularly valuable in pharmaceutical and agrochemical research, where furan-based scaffolds are of interest for their bioactivity. Its well-defined structure ensures consistent performance in synthetic applications.
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid structure
1505192-70-0 structure
Product name:3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid
CAS No:1505192-70-0
MF:C7H7BrO4
MW:235.032081842422
CID:6325939
PubChem ID:165828139

3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid
    • 1505192-70-0
    • EN300-1914365
    • Inchi: 1S/C7H7BrO4/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4,9H,3H2,(H,10,11)
    • InChI Key: PGQKFHLBZAUAOQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(CC(=O)O)O)O1

Computed Properties

  • Exact Mass: 233.95277g/mol
  • Monoisotopic Mass: 233.95277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 70.7Ų

3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1914365-0.05g
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid
1505192-70-0
0.05g
$1104.0 2023-09-17
Enamine
EN300-1914365-0.25g
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid
1505192-70-0
0.25g
$1209.0 2023-09-17
Enamine
EN300-1914365-1.0g
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid
1505192-70-0
1g
$1315.0 2023-05-31
Enamine
EN300-1914365-2.5g
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid
1505192-70-0
2.5g
$2576.0 2023-09-17
Enamine
EN300-1914365-5g
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid
1505192-70-0
5g
$3812.0 2023-09-17
Enamine
EN300-1914365-10g
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid
1505192-70-0
10g
$5652.0 2023-09-17
Enamine
EN300-1914365-10.0g
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid
1505192-70-0
10g
$5652.0 2023-05-31
Enamine
EN300-1914365-0.1g
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid
1505192-70-0
0.1g
$1157.0 2023-09-17
Enamine
EN300-1914365-5.0g
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid
1505192-70-0
5g
$3812.0 2023-05-31
Enamine
EN300-1914365-0.5g
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid
1505192-70-0
0.5g
$1262.0 2023-09-17

Additional information on 3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid

3-(5-Bromofuran-2-yl)-3-hydroxypropanoic Acid: A Comprehensive Overview

The compound 3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid, identified by the CAS number 1505192-70-0, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure and functional groups, has emerged as a promising candidate in various research domains. In this article, we delve into the properties, applications, and recent advancements associated with this compound.

The molecular structure of 3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid comprises a hydroxyl group (-OH) and a bromine atom attached to a furan ring, which is further connected to a propanoic acid moiety. This configuration imparts the compound with distinctive chemical and biological properties. The presence of the furan ring, a five-membered aromatic heterocycle, contributes to its stability and reactivity. The bromine atom at the 5-position of the furan ring adds another layer of complexity, influencing its interaction with biological systems.

Recent studies have highlighted the potential of 3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid in drug discovery and development. Its ability to act as a precursor or intermediate in the synthesis of bioactive compounds has been extensively explored. For instance, researchers have utilized this compound as a building block for constructing complex molecules with anti-inflammatory, anti-tumor, and neuroprotective properties. The hydroxyl group and carboxylic acid functionalities provide versatile sites for further chemical modifications, enabling the creation of derivatives with enhanced bioavailability and efficacy.

In addition to its role in drug design, 3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid has been investigated for its potential in materials science. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronics. Recent advancements in synthetic methodologies have facilitated the large-scale production of this compound, paving the way for its integration into advanced materials.

The synthesis of 3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic strategies. Researchers have optimized reaction conditions to enhance yield and purity, ensuring scalability for industrial applications. The use of environmentally friendly solvents and catalysts has also been prioritized to align with green chemistry principles.

Beyond its chemical synthesis, the biological activity of 3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid has been extensively studied. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and oxidative stress. These findings underscore its potential as a therapeutic agent for chronic diseases such as arthritis and neurodegenerative disorders.

In conclusion, 3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid, with its distinctive structure and versatile properties, continues to be a focal point in scientific research. Its applications span across drug discovery, materials science, and biotechnology, making it a valuable compound for both academic and industrial pursuits. As research progresses, new insights into its mechanisms of action and potential uses are expected to emerge, further solidifying its role in modern chemistry.

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